
3-((2-Methyl-1-phenylpropyl)amino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methyl-1-phenylpropyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. This compound is characterized by the presence of an amide group and a substituted phenylpropylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-1-phenylpropyl)amino)butanamide typically involves the reaction of 2-methyl-1-phenylpropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-1-phenylpropyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
3-((2-Methyl-1-phenylpropyl)amino)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-1-phenylpropyl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the amide group.
2-Methyl-3-phenylpropionic acid: Contains a carboxylic acid group instead of an amide.
N-Methyl-phenethylamine: Similar amine structure but different substitution pattern.
Uniqueness
3-((2-Methyl-1-phenylpropyl)amino)butanamide is unique due to its specific combination of an amide group and a substituted phenylpropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-((2-Methyl-1-phenylpropyl)amino)butanamide, also known as a derivative of butanamides, has garnered significant interest due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may function as an inhibitor of certain phosphatases involved in the DNA damage response, similar to other compounds in its class that target Wip1 phosphatase, which is known to regulate p53 activity and genomic stability .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the growth of cancer cells by modulating pathways associated with apoptosis and cell cycle regulation. The inhibition of Wip1 phosphatase activity has been linked to enhanced p53 activation, leading to increased apoptosis in tumor cells .
- Metabolic Effects : There is emerging evidence that this compound could influence metabolic pathways. For instance, studies on related compounds have shown that they can affect lipid metabolism and have implications in conditions like phospholipidosis .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Inhibition of Wip1 Phosphatase
In a study examining a series of alkyl-substituted derivatives, it was found that modifications in the structure significantly impacted inhibitory activity against Wip1. For instance, introducing a methoxy group on the phenyl ring improved inhibitory potency (IC50 = 37 ± 2 μM), indicating that structural variations can enhance biological efficacy .
Case Study 2: Metabolic Profiling
A related study assessed the impact of similar compounds on lysosomal phospholipase A2 (LPLA2), revealing a strong correlation between LPLA2 inhibition and the potential for drug-induced phospholipidosis. This suggests that this compound may share similar metabolic interactions and could be further investigated for its safety profile in clinical settings .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of butanamide derivatives. Compounds with longer alkyl chains or specific functional groups have demonstrated improved inhibitory effects against cancer-related targets. For example, variations at specific positions on the aromatic ring have been shown to significantly alter IC50 values, underscoring the potential for tailored drug design based on structure-activity relationships .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-[(2-methyl-1-phenylpropyl)amino]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)14(12-7-5-4-6-8-12)16-11(3)9-13(15)17/h4-8,10-11,14,16H,9H2,1-3H3,(H2,15,17) |
InChI Key |
OZZATYMCYNVQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.